molecular formula C25H25N5O3 B2616429 1-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 1904228-89-2

1-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B2616429
CAS No.: 1904228-89-2
M. Wt: 443.507
InChI Key: SLOSMKOIHJGCQD-UHFFFAOYSA-N
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Description

1-(1-(5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a heterocyclic compound featuring three distinct structural motifs:

  • Pyrazole core: A 5-methyl-1-phenyl-substituted pyrazole ring, which is acylated at the 4-position to form a carbonyl linkage.
  • Imidazolidinedione moiety: A 3-phenyl-substituted imidazolidine-2,4-dione, which introduces hydrogen-bonding capabilities and rigidity.

Its design aligns with trends in CNS-targeting molecules, where fused heterocycles and piperidine derivatives are common .

Properties

IUPAC Name

1-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-18-22(16-26-30(18)21-10-6-3-7-11-21)24(32)27-14-12-19(13-15-27)28-17-23(31)29(25(28)33)20-8-4-2-5-9-20/h2-11,16,19H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOSMKOIHJGCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4O3C_{22}H_{26}N_{4}O_{3}, with a molecular weight of approximately 398.47 g/mol. The structure features a pyrazole moiety attached to a piperidine ring and an imidazolidine dione, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds often exhibit significant antibacterial properties. For instance, related compounds have been evaluated against Gram-positive and Gram-negative bacteria, displaying zones of inhibition comparable to standard antibiotics .
  • Anticancer Properties : Some derivatives have been identified as potential anticancer agents, inducing apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways associated with cell survival and proliferation .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, as similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro .

Antimicrobial Activity

In a study evaluating the antimicrobial properties of similar pyrazole derivatives, compounds were tested against Escherichia coli and Staphylococcus aureus. The results indicated that several derivatives showed significant antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 125 μg/mL .

CompoundTarget BacteriaMIC (μg/mL)
10aE. coli62.5
10bS. aureus31.25
10cP. mirabilis125

Anticancer Activity

A series of experiments conducted on various cancer cell lines demonstrated that certain derivatives of the compound induced apoptosis effectively. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential .

Anti-inflammatory Studies

Research on related compounds indicated their ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharides (LPS). This suggests that the compound may exert anti-inflammatory effects through modulation of immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Structure Key Substituents Pharmacological Target/Application Affinity/Activity Reference
Target Compound 1-(1-(5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione 5-Methyl-1-phenyl-pyrazole, piperidin-4-yl, phenylimidazolidinedione Not specified Unknown N/A
Fipronil 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile 5-Amino, 2,6-dichloro-4-trifluoromethylphenyl, trifluoromethylsulfinyl GABA-gated chloride channel inhibitor (insecticide) High insecticidal activity
Compound 5 (from ) 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one 1H-Pyrazol-4-yl, piperazine, trifluoromethylphenyl Synthesized for potential CNS applications Not specified
Cannabinoid Agonists (e.g., WIN 55212-2) Pyrazole/piperidine derivatives with aromatic substitutions Varied aryl and heteroaryl groups CB1/CB2 receptors (e.g., WIN 55212-2 shows CB2 selectivity) CB2 affinity: WIN 55212-2 (Ki = 1.6 nM) vs. CB1 (Ki = 62.3 nM)

Key Comparisons:

Pyrazole Substitutions: The target compound’s pyrazole has a 5-methyl and 1-phenyl group, contrasting with fipronil’s 5-amino and bulky 2,6-dichloro-4-trifluoromethylphenyl substituents. These differences likely dictate divergent applications: fipronil’s electron-withdrawing groups enhance insecticidal activity by disrupting ion channels , whereas the target’s methyl and phenyl groups may favor CNS permeability or receptor binding. WIN 55212-2, a cannabinoid agonist, shares a pyrazole core but lacks the imidazolidinedione group. Its CB2 selectivity (Ki = 1.6 nM) underscores how pyrazole substituents influence receptor specificity .

Piperidine vs. Piperazine Scaffolds: The target compound uses a piperidine ring, while Compound 5 () employs a piperazine.

Imidazolidinedione vs. Other Heterocycles: The target’s imidazolidinedione moiety distinguishes it from fipronil’s nitrile group or cannabinoid agonists’ bicyclic structures. This motif may enhance metabolic stability or modulate interactions with enzymes (e.g., hydrolases) due to its hydrogen-bonding capacity.

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